Potent, Reversible Inhibition of Histidyl-tRNA Synthetase: Ki Value Comparison with L-Histidine
L-Histidinol dihydrochloride acts as a potent, competitive inhibitor of histidyl‑tRNA synthetase, the enzyme responsible for charging tRNAᴴⁱˢ with L‑histidine. In an ATP‑PPᵢ exchange assay using crude human histidyl‑tRNA synthetase, L‑histidinol exhibited an apparent Ki of 0.4 µM [1]. In contrast, the natural substrate L‑histidine demonstrates a Kₘ value ranging from 0.5 mM to >2.0 mM under similar conditions [2]. This >1000‑fold difference in binding affinity underpins the compound's capacity to effectively block histidine incorporation into nascent polypeptides at concentrations that do not saturate the cellular histidine pool.
| Evidence Dimension | Binding affinity (Ki for inhibitor; Kₘ for substrate) |
|---|---|
| Target Compound Data | Apparent Ki = 0.4 µM (4 × 10⁻⁷ M) |
| Comparator Or Baseline | L-Histidine Kₘ = 0.5 mM to >2.0 mM |
| Quantified Difference | ≥1250‑fold lower Ki than Kₘ |
| Conditions | ATP‑PPᵢ exchange assay with crude human histidyl‑tRNA synthetase |
Why This Matters
This quantitative difference defines the compound's utility as a selective inhibitor of histidine utilization, enabling precise experimental control over protein synthesis initiation.
- [1] Hansen BS, Vaughan MH, Wang LJ. Reversible inhibition by histidinol of protein synthesis in human cells at the activation of histidine. J Biol Chem. 1972;247(12):3854-3857. doi:10.1016/S0021-9258(19)45112-0 View Source
- [2] Lamartiniere CA, et al. Histidine ammonia-lyase from rat liver. Purification, properties, and inhibition by substrate analogues. Arch Biochem Biophys. 1974;162(2):435-445. View Source
